molecular formula C13H10FN3O2S B13913329 MEK4 inhibitor-1

MEK4 inhibitor-1

Cat. No.: B13913329
M. Wt: 291.30 g/mol
InChI Key: PKPLGKVAJMCSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MEK4 inhibitor-1 is a novel compound specifically designed to inhibit the activity of mitogen-activated protein kinase kinase 4 (MEK4), a key enzyme involved in various cellular processes such as proliferation, differentiation, and apoptosis. MEK4 is particularly significant in the context of aggressive cancer types, including metastatic prostate and ovarian cancer, as well as triple-negative breast cancer . The compound has shown promising results in preclinical studies, particularly in the treatment of pancreatic adenocarcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MEK4 inhibitor-1 involves a multi-step synthetic routeCommon reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and surfactants like Tween 80 .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization and chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

MEK4 inhibitor-1 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

MEK4 inhibitor-1 has a wide range of scientific research applications, including:

Mechanism of Action

MEK4 inhibitor-1 exerts its effects by specifically binding to the active site of MEK4, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation and activation of downstream signaling molecules such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). As a result, the compound effectively halts cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MEK4 inhibitor-1 is unique in its high specificity for MEK4, making it particularly effective in targeting cancers that overexpress this kinase. Unlike other MEK inhibitors that may target multiple kinases, this compound offers a more focused approach, potentially reducing off-target effects and improving therapeutic outcomes .

Properties

Molecular Formula

C13H10FN3O2S

Molecular Weight

291.30 g/mol

IUPAC Name

4-(6-fluoro-1H-indazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H10FN3O2S/c14-9-3-6-11-12(7-9)16-17-13(11)8-1-4-10(5-2-8)20(15,18)19/h1-7H,(H,16,17)(H2,15,18,19)

InChI Key

PKPLGKVAJMCSQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=CC(=C3)F)S(=O)(=O)N

Origin of Product

United States

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